molecular formula C7H7NOS2 B15471213 Carbamodithioic acid, (4-hydroxyphenyl)- CAS No. 53627-48-8

Carbamodithioic acid, (4-hydroxyphenyl)-

Cat. No.: B15471213
CAS No.: 53627-48-8
M. Wt: 185.3 g/mol
InChI Key: RAKAYNJIIQDVAR-UHFFFAOYSA-N
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Description

Carbamodithioic acid, (4-hydroxyphenyl)-, is a dithiocarbamate derivative with the molecular formula C₇H₇NO₂S₂. Structurally, it consists of a carbamodithioic acid moiety (-NH-CSSH) attached to a 4-hydroxyphenyl group. This compound belongs to the dithiocarbamate family, known for their versatile coordination chemistry and applications in agriculture and pharmaceuticals.

Properties

CAS No.

53627-48-8

Molecular Formula

C7H7NOS2

Molecular Weight

185.3 g/mol

IUPAC Name

(4-hydroxyphenyl)carbamodithioic acid

InChI

InChI=1S/C7H7NOS2/c9-6-3-1-5(2-4-6)8-7(10)11/h1-4,9H,(H2,8,10,11)

InChI Key

RAKAYNJIIQDVAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=S)S)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between Carbamodithioic acid, (4-hydroxyphenyl)-, and structurally related dithiocarbamates:

Compound Name Molecular Formula Substituents Metal Complex Key Applications
Carbamodithioic acid, (4-hydroxyphenyl)- C₇H₇NO₂S₂ 4-hydroxyphenyl None Research (potential antimicrobial/chelator)
Zineb C₄H₆N₂S₄Zn 1,2-ethanediylbis Zinc Agricultural fungicide
Maneb C₄H₆N₂S₄Mn 1,2-ethanediylbis Manganese Fungicide
[2-anilino-...] N,N-diethylcarbamodithioate C₁₉H₂₃N₃OS₂ Diethyl, methoxyphenyl None Research chemical

Key Observations:

  • Metal Coordination : Zineb and Maneb are metal complexes (Zn, Mn) of ethylenebisdithiocarbamates, critical for their fungicidal activity via disruption of fungal enzyme systems. In contrast, the 4-hydroxyphenyl derivative lacks metal coordination, suggesting distinct mechanisms of action .
  • Substituent Effects : The 4-hydroxyphenyl group enhances polarity compared to the ethylene-bridged Zineb/Maneb or the methoxy group in the diethylcarbamodithioate. This increases aqueous solubility but may reduce lipid membrane permeability .
  • Bioactivity: Zineb and Maneb are commercially used as broad-spectrum fungicides, whereas the 4-hydroxyphenyl analog’s bioactivity remains underexplored. Preliminary data on similar phenolic dithiocarbamates suggest moderate antimicrobial effects, but with lower efficacy than metal-complexed analogs .

Physicochemical Properties

Property Carbamodithioic Acid, (4-hydroxyphenyl)- Zineb N,N-diethylcarbamodithioate (methoxyphenyl)
Solubility High in polar solvents (e.g., water, DMSO) Low (requires formulation) Moderate (lipophilic due to methoxy group)
Stability Prone to oxidation (phenolic group) Stable as metal complex High (ester group enhances stability)
Reactivity Strong metal-chelating potential Releases H₂S upon degradation Limited chelation (blocked by ester groups)

Q & A

Q. What are the recommended synthetic routes for Carbamodithioic Acid, (4-Hydroxyphenyl)-, and how can reaction efficiency be optimized?

  • Methodological Answer : While direct synthesis protocols for this compound are not fully documented in the literature, analogous carbamodithioic acid derivatives (e.g., zineb, maneb) are synthesized via reactions between isothiocyanate derivatives and alcohols/thiols in basic conditions . For (4-hydroxyphenyl)-substituted derivatives, start with 4-hydroxyphenyl isothiocyanate and a sulfur-containing nucleophile (e.g., thiols or dithiocarbamate precursors). Optimize reaction efficiency by:
  • Controlling pH (use NaOH or KOH as a base).
  • Employing polar aprotic solvents (e.g., DMF or acetonitrile).
  • Monitoring reaction progress via HPLC or TLC with UV visualization.

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:
  • NMR Spectroscopy : Confirm the presence of the 4-hydroxyphenyl group (aromatic protons at δ 6.5–7.5 ppm) and dithiocarbamate functionality (S–C=S resonance).
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns.
  • HPLC-PDA : Assess purity (>95%) with a C18 column and UV detection at 254 nm.
    Cross-reference data with authoritative databases (e.g., NIST Chemistry WebBook, PubChem) for validation .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Carbamodithioic acids are prone to hydrolysis and oxidation. Conduct stability studies by:
  • Temperature : Store at –20°C under inert gas (N₂/Ar) to minimize degradation.
  • pH : Test stability in buffered solutions (pH 4–9) using UV-Vis spectroscopy to track absorbance changes.
  • Light Exposure : Compare degradation rates in amber vs. clear glass vials over 30 days.
    Note: Long-term storage is not advised; request updated SDS from suppliers if necessary .

Advanced Research Questions

Q. What mechanistic hypotheses explain the antimicrobial activity of Carbamodithioic Acid derivatives?

  • Methodological Answer : Carbamodithioic acids disrupt microbial membranes via thiol-reactive mechanisms. Design experiments to:
  • In Vitro Assays : Measure MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria using broth microdilution .
  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) in treated microbial cultures.
  • Membrane Permeability : Employ SYTOX Green uptake assays to assess cell membrane damage.
    Advanced studies may involve transcriptomic analysis to identify stress-response genes.

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Contradictions often arise from variations in experimental design or compound purity. Address this by:
  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing .
  • Batch Analysis : Compare bioactivity across multiple synthetic batches using LC-MS to rule out impurity effects.
  • Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL, HMDB) to identify trends .

Q. What computational strategies predict structure-activity relationships (SAR) for derivatives?

  • Methodological Answer : Use in silico tools to model SAR:
  • Docking Simulations : Map interactions between the dithiocarbamate group and microbial targets (e.g., dihydropteroate synthase) using AutoDock Vina.
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with experimental IC₅₀ data from analogues .

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